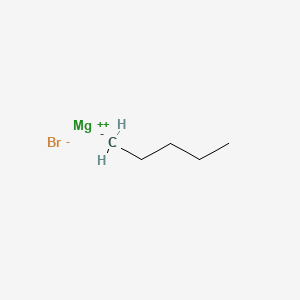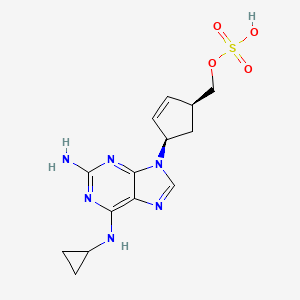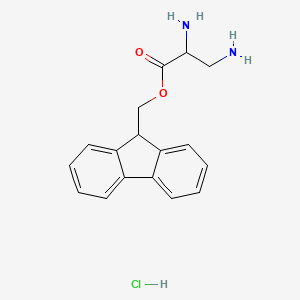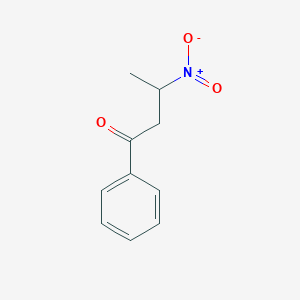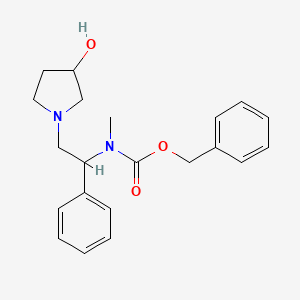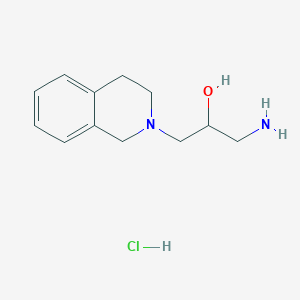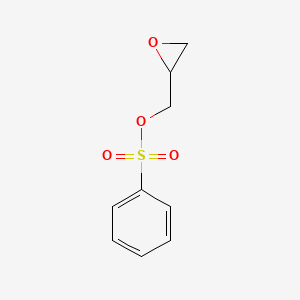
(S)-3-Aminooxetan-2-one 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt is a compound that combines the properties of (S)-3-amino-2-oxetanone and p-toluenesulfonic acid. (S)-3-Amino-2-oxetanone is a chiral oxetane derivative, while p-toluenesulfonic acid is a strong organic acid commonly used in organic synthesis. The combination of these two components results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-2-oxetanone p-toluenesulfonic acid salt typically involves the reaction of (S)-3-amino-2-oxetanone with p-toluenesulfonic acid. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under controlled temperature and pH conditions. The resulting salt is then purified through recrystallization or other appropriate purification techniques.
Industrial Production Methods
On an industrial scale, the production of (S)-3-amino-2-oxetanone p-toluenesulfonic acid salt involves the large-scale synthesis of (S)-3-amino-2-oxetanone followed by its reaction with p-toluenesulfonic acid. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxetane ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while substitution reactions can produce various substituted oxetane derivatives.
Scientific Research Applications
(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-amino-2-oxetanone p-toluenesulfonic acid salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-2-oxetanone: The enantiomer of (S)-3-amino-2-oxetanone, with different chiral properties.
4-Methylbenzenesulfonic acid: A related sulfonic acid with similar acidic properties.
2-Oxetanone derivatives: Compounds with similar oxetane ring structures but different substituents.
Uniqueness
(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt is unique due to its combination of a chiral oxetane derivative and a strong organic acid. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H13NO5S |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
3-aminooxetan-2-one;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C3H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-6-3(2)5/h2-5H,1H3,(H,8,9,10);2H,1,4H2 |
InChI Key |
AHPNSUJOZQROEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(=O)O1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


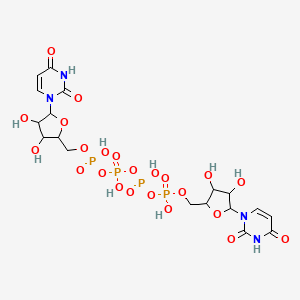
![7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide](/img/structure/B13391337.png)
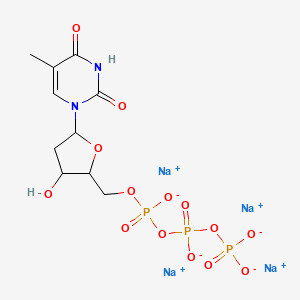
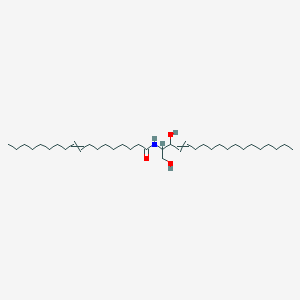
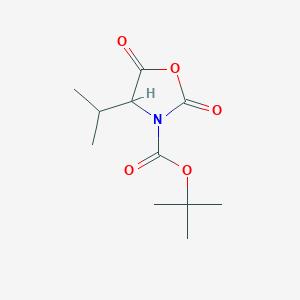
![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine](/img/structure/B13391361.png)
